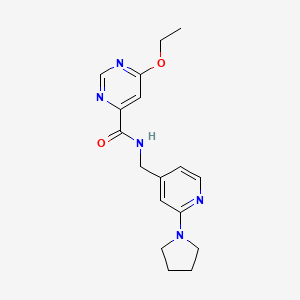
6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact method would depend on the desired stereochemistry and the specific substituents on the rings .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine, pyrimidine, and pyridine rings would give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolidine, pyrimidine, and pyridine rings could potentially undergo various reactions, including substitutions, additions, and ring-opening reactions .Applications De Recherche Scientifique
Synthesis and Derivative Formation
The scientific interest in pyrimidine derivatives, including compounds structurally related to 6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide, is evident in their synthesis for various applications. A study by Bakhite et al. (2005) describes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the potential of pyrimidine derivatives in creating complex heterocyclic compounds for further chemical exploration (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anticancer Activity
The development of pyrimidine derivatives for potential therapeutic applications is a significant area of research. Kumar et al. (2015) reported on the synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives showing promising anticancer activity against human cancer cell lines, indicating the therapeutic potential of pyrimidine derivatives in oncology (Kumar et al., 2015).
Antiviral and Antimicrobial Activities
Compounds related to 6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide have been explored for their antiviral and antimicrobial properties. For instance, Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant antiretroviral activity, highlighting the potential use of pyrimidine derivatives in treating viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, El-Agrody et al. (2000) explored the synthesis of pyrano[2,3-d]pyrimidine derivatives, some of which exhibited promising antibacterial activities, suggesting their potential as antimicrobial agents (El-Agrody, El-Hakim, El-latif, Fakery, El-Sayed, & El-Ghareab, 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-ethoxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-16-10-14(20-12-21-16)17(23)19-11-13-5-6-18-15(9-13)22-7-3-4-8-22/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKORSFKHVMUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

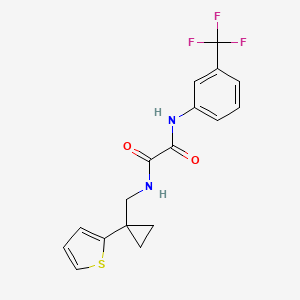
![Triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2715647.png)



![N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715652.png)
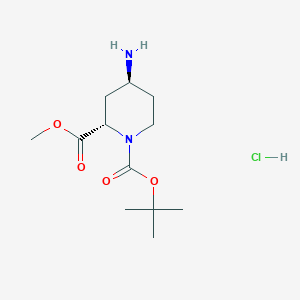
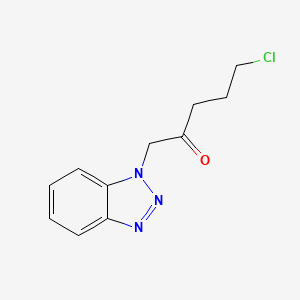
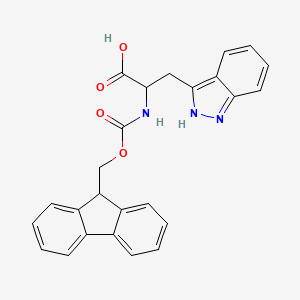
![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
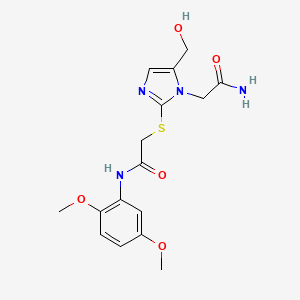
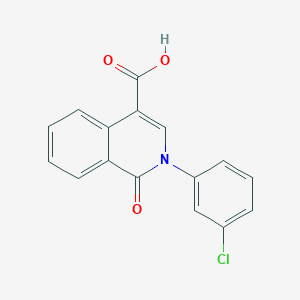
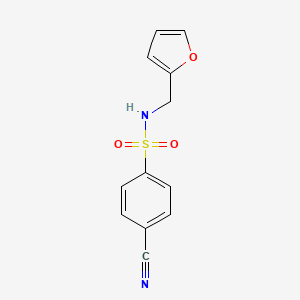
methyl}-2,3-dimethoxybenzamide](/img/structure/B2715664.png)